3-Bromo-5-(pentafluorosulfur)benzoic acid
Overview
Description
3-Bromo-5-(pentafluorosulfur)benzoic acid is a chemical compound with the molecular formula C7H4BrF5O2S and a molecular weight of 327.07 g/mol It is characterized by the presence of a bromine atom and a pentafluorosulfur group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 5-(pentafluorosulfur)benzoic acid using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of 3-Bromo-5-(pentafluorosulfur)benzoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization, distillation, and chromatography may be employed to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(pentafluorosulfur)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: The pentafluorosulfur group can engage in coupling reactions with other aromatic compounds, facilitated by catalysts such as palladium or copper.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.
Catalysts: Palladium, copper for coupling reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions with amines would yield amine derivatives of the original compound, while coupling reactions could produce biaryl compounds .
Scientific Research Applications
3-Bromo-5-(pentafluorosulfur)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly for compounds targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(pentafluorosulfur)benzoic acid would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pentafluorosulfur group could enhance the compound’s binding affinity and specificity for certain targets, while the bromine atom may facilitate interactions with other biomolecules .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-fluorobenzoic acid: Similar structure but with a fluorine atom instead of the pentafluorosulfur group.
3-Bromo-5-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of the pentafluorosulfur group.
3-Bromo-5-(difluoromethyl)benzoic acid: Features a difluoromethyl group in place of the pentafluorosulfur group.
Uniqueness
3-Bromo-5-(pentafluorosulfur)benzoic acid is unique due to the presence of the pentafluorosulfur group, which imparts distinct chemical properties such as increased electronegativity and steric bulk. This can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in synthetic chemistry and drug development .
Properties
IUPAC Name |
3-bromo-5-(pentafluoro-λ6-sulfanyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF5O2S/c8-5-1-4(7(14)15)2-6(3-5)16(9,10,11,12)13/h1-3H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDWTFSLWQRHPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(F)(F)(F)(F)F)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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